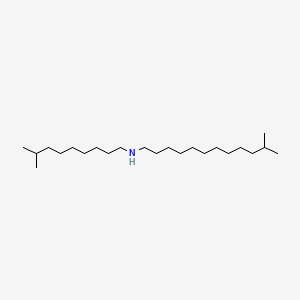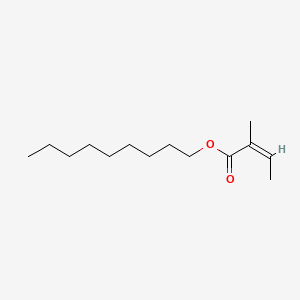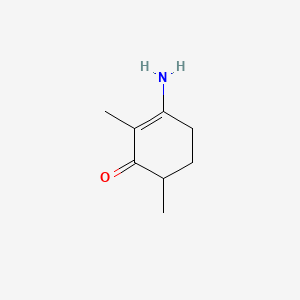
Octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester: is a chemical compound known for its applications in various industries, particularly in cosmetics and personal care products. It is a type of ester formed from octadecanoic acid (stearic acid) and 2-octyldodecyl alcohol. This compound is often used for its emollient properties, providing a smooth and soft texture to formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester typically involves the esterification of octadecanoic acid with 2-octyldodecyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this ester involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to speed up the process. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols and acids.
Substitution: Various esters and other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester is used as a model compound to study esterification and hydrolysis reactions. It is also used in the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study lipid metabolism and the effects of esters on biological membranes. It is also used in the formulation of lipid-based drug delivery systems .
Medicine: In medicine, this compound is used in topical formulations for its emollient properties. It helps in moisturizing and protecting the skin .
Industry: Industrially, this compound is widely used in cosmetics and personal care products, such as lotions, creams, and lipsticks, due to its ability to provide a smooth and soft texture .
Mecanismo De Acción
The mechanism of action of octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester primarily involves its interaction with the lipid bilayers of biological membranes. It integrates into the lipid bilayer, enhancing its fluidity and permeability. This property makes it useful in formulations that require enhanced skin penetration and moisturization .
Comparación Con Compuestos Similares
- Octyldodecyl stearoyl stearate
- 2-Octyldodecyl 12-((1-oxooctadecyl)oxy)octadecanoate
- Linolein, 2-mono-
Uniqueness: Octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester is unique due to its specific combination of octadecanoic acid and 2-octyldodecyl alcohol, which provides distinct emollient properties. Compared to similar compounds, it offers better skin conditioning and moisturizing effects, making it highly valuable in cosmetic formulations .
Propiedades
Número CAS |
74659-70-4 |
|---|---|
Fórmula molecular |
C38H76O3 |
Peso molecular |
581.0 g/mol |
Nombre IUPAC |
2-octyldodecyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C38H76O3/c1-4-7-10-13-15-18-22-26-31-36(30-25-21-14-11-8-5-2)35-41-38(40)34-29-24-20-17-16-19-23-28-33-37(39)32-27-12-9-6-3/h36-37,39H,4-35H2,1-3H3 |
Clave InChI |
GGFRVKGOEQKYKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC(CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


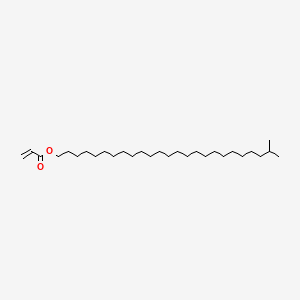
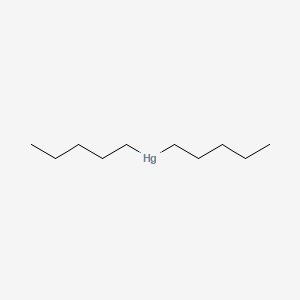


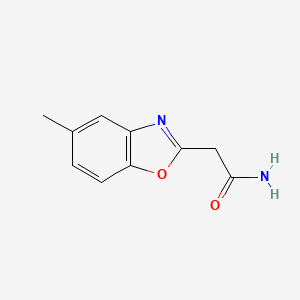
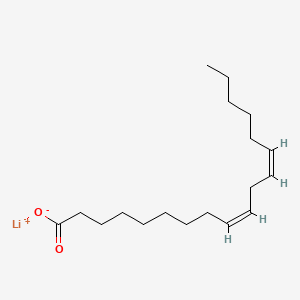
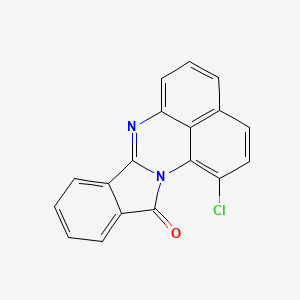

![3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol](/img/structure/B12660517.png)

